Product packaging for Chloromethane;3-(trifluoromethyl)aniline(Cat. No.:)

Chloromethane;3-(trifluoromethyl)aniline

Cat. No.: B8140368
M. Wt: 211.61 g/mol
InChI Key: NHADGRCNZKUODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Alkanes in Organic Synthesis: Focus on Chloromethane's Role

Halogenated alkanes, also known as alkyl halides, are a class of organic compounds in which one or more hydrogen atoms in an alkane have been replaced by a halogen atom. byjus.compressbooks.pub These compounds are of immense importance in organic synthesis due to the carbon-halogen bond, which serves as a versatile functional group for a wide range of chemical transformations. The polarity of this bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, facilitating substitution reactions. wikipedia.org

Chloromethane (B1201357) (CH₃Cl), also known as methyl chloride, is a fundamental example of a halogenated alkane. wikipedia.org It is a colorless, flammable gas with a faint, sweet odor. wikipedia.org While it is found in nature, it is also synthesized on a large scale for industrial applications. wikipedia.orgbris.ac.uk One of its primary roles in organic synthesis is as a methylating agent, where it introduces a methyl group (-CH₃) into other molecules. taiyugas.comchemcess.com This process is crucial in the synthesis of a variety of compounds, from pharmaceuticals to fragrances. taiyugas.com

A significant industrial application of chloromethane is in the production of silicones. wikipedia.orgtaiyugas.com It is a key precursor in the synthesis of methylchlorosilanes, such as dimethyldichlorosilane ((CH₃)₂SiCl₂), which are the fundamental building blocks for silicone polymers. wikipedia.orgbris.ac.uk These polymers find widespread use as sealants, adhesives, lubricants, and in personal care products. taiyugas.comchemcess.com

Furthermore, chloromethane serves as a solvent in certain industrial processes, such as in the manufacture of butyl rubber and in petroleum refining. wikipedia.orgchemcess.com Its ability to dissolve a range of organic compounds makes it a useful medium for facilitating chemical reactions. taiyugas.com The reactivity of chloromethane also extends to organometallic chemistry, where it is used to prepare organometallic compounds like methyllithium (B1224462) and methylmagnesium chloride (a Grignard reagent). chemcess.com

Interactive Table: Key Reactions and Applications of Chloromethane

Reaction Type Reagent(s) Product Type Industrial Application
Methylation Nucleophiles (-OH, -NH₂, etc.) Methylated compounds Pharmaceuticals, Fragrances taiyugas.com
Silicone Production Silicon Methylchlorosilanes Silicones (sealants, adhesives) wikipedia.orgbris.ac.uk
Grignard Reagent Formation Magnesium Methylmagnesium chloride Organic Synthesis chemcess.com
Friedel-Crafts Alkylation Benzene (B151609) Toluene Chemical Intermediate chemcess.com

Importance of Fluorinated Aromatic Amines: Focus on 3-(Trifluoromethyl)aniline (B124266) as a Key Synthon

Fluorinated aromatic amines are a class of organic compounds that have gained significant prominence in medicinal chemistry and agrochemistry. researchgate.netncn.gov.pl The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group (-CF₃), into an aromatic amine structure can dramatically alter its properties. tandfonline.commdpi.com The high electronegativity of fluorine can influence the basicity of the amine group and the electron density of the aromatic ring. nih.gov The trifluoromethyl group, in particular, is known to enhance the lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability of a molecule. researchgate.netmdpi.com

3-(Trifluoromethyl)aniline is a colorless liquid that serves as a critical building block, or synthon, in the synthesis of a wide array of complex molecules. chembk.comnih.govwikipedia.org Its utility stems from the presence of both the reactive amine group and the property-modifying trifluoromethyl group. nbinno.com The amine group can be readily transformed into other functional groups, such as diazonium salts, which are versatile intermediates in organic synthesis. chembk.com

In the pharmaceutical industry, 3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various drugs, including antipsychotics like fluphenazine (B1673473) and trifluoperazine. chembk.com The trifluoromethyl group in these molecules often contributes to enhanced binding affinity to their biological targets and improved pharmacokinetic profiles. tandfonline.commdpi.com The increased lipophilicity can facilitate the passage of the drug across biological membranes. nih.gov

In agrochemistry, 3-(trifluoromethyl)aniline is used in the synthesis of herbicides such as fluometuron (B1672900) and norflurazon. chembk.com The presence of the trifluoromethyl group can increase the efficacy and selectivity of these herbicides. The enhanced metabolic stability means the compound is less likely to be broken down by enzymes in the target organism, leading to a longer duration of action. researchgate.net

Interactive Table: Properties and Applications of 3-(Trifluoromethyl)aniline

Property Consequence Application Area Example(s)
Trifluoromethyl group Increased lipophilicity, metabolic stability, and binding affinity Pharmaceuticals Fluphenazine, Trifluoperazine tandfonline.commdpi.comchembk.com
Amine functionality Versatile for further chemical modification Agrochemicals Fluometuron, Norflurazon chembk.com
Aromatic ring Platform for diverse substitution patterns Dyes and Pigments Various synthetic dyes nih.gov

Scope and Research Imperatives in the Study of Halogenated and Fluorinated Organic Compounds

The study of halogenated and fluorinated organic compounds is a dynamic and expanding field of chemical research. nih.govnih.gov The widespread use of these compounds in various sectors, from materials science to pharmaceuticals, underscores the ongoing need for innovation and deeper understanding. rsc.org

A primary research imperative is the development of new and more efficient synthetic methodologies for the selective introduction of halogen atoms into organic molecules. ncn.gov.pl This includes the development of novel catalysts and reagents that can functionalize complex molecules with high precision. The ability to install a halogen at a specific position in a molecule is crucial for fine-tuning its properties.

Another critical area of research is the investigation of the environmental fate and impact of halogenated organic compounds. nih.govacs.org While many of these compounds are invaluable in their applications, their persistence in the environment is a significant concern. nih.gov Research is focused on designing next-generation halogenated compounds that are more readily biodegradable without compromising their desired functions. This involves understanding the mechanisms of degradation and developing strategies to enhance it. acs.org

The unique properties of highly fluorinated compounds are also being leveraged in materials science to create new polymers and liquid crystals with advanced properties. rsc.org The development of "fluorous" chemistry, which utilizes the unique phase behavior of highly fluorinated molecules, is opening up new avenues for catalyst recovery and product purification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClF3N B8140368 Chloromethane;3-(trifluoromethyl)aniline

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethane;3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.CH3Cl/c8-7(9,10)5-2-1-3-6(11)4-5;1-2/h1-4H,11H2;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADGRCNZKUODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl.C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Chloromethane and 3 Trifluoromethyl Aniline Derivatives

Modern Production Routes and Derivatization of Chloromethane (B1201357)

Chloromethane (CH₃Cl), also known as methyl chloride, is a vital chemical intermediate. Its production is primarily achieved through two main commercial routes: the hydrochlorination of methanol (B129727) and the chlorination of methane (B114726). mdpi.comrewinz.com These methods have been refined over time to improve efficiency and product selectivity.

Catalytic Hydrochlorination of Methanol for Chloromethane Synthesis

The synthesis of chloromethane via the hydrochlorination of methanol is a widely used industrial method. mdpi.comscribd.com This process can be conducted in either the liquid or gas phase. The gas-phase reaction is often preferred and typically employs alumina-based catalysts. mdpi.comgoogle.com The reaction involves the catalytic conversion of methanol and hydrogen chloride (HCl) into chloromethane and water.

The catalytic activity in this process is linked to the acidic sites on the catalyst's surface. mdpi.com While traditional alumina (B75360) catalysts are effective, they often require high reaction temperatures. mdpi.com To enhance performance, mesoporous alumina has been investigated due to its high surface area and pore volume. mdpi.com

Recent research has focused on modifying these catalysts to improve their efficiency. For instance, doping γ-Al₂O₃ with Group IIIB elements like Lanthanum (La), Cerium (Ce), or Yttrium (Y) has been shown to increase the conversion rate of methanol and the selectivity for chloromethane. google.com One study demonstrated that a 3% La-Al₂O₃ catalyst at 230°C achieved a methanol conversion rate of 99.6% and a chloromethane selectivity of 99.7%. google.com The modification of mesoporous alumina with metal chlorides such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) has also been shown to significantly boost catalytic activity, leading to higher methanol conversion rates compared to unmodified alumina. mdpi.com

Catalyst SystemReaction Temperature (°C)Methanol Conversion (%)Chloromethane Selectivity (%)Reference
3% La-Al₂O₃23099.699.7 google.com
ZnCl₂/Al₂O₃-500°C (H₂O)28082- mdpi.com
FeCl₃/Al₂O₃-500°C (H₂O)28073- mdpi.com
Unmodified Mesoporous Alumina280<70>99 mdpi.com

Methane Chlorination Processes and Efficiency Enhancements

The direct chlorination of methane is another significant industrial route for producing chloromethane and other chlorinated methanes. rewinz.comresearchgate.net This process typically occurs via a free-radical chain reaction, which can be initiated thermally or photochemically (e.g., with UV light). mdpi.comlibretexts.org The reaction proceeds through initiation, propagation, and termination steps. libretexts.orgoregonstate.edu

A key challenge in methane chlorination is controlling the extent of chlorination to maximize the yield of the desired product, chloromethane, while minimizing the formation of more highly chlorinated methanes like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). researchgate.netlibretexts.org The product distribution is highly dependent on the reaction conditions, including the ratio of methane to chlorine, temperature, and the presence of catalysts. researchgate.netmdpi.com

To enhance the efficiency and selectivity of this process, various catalytic systems have been explored. Zeolite catalysts, for example, have been shown to facilitate higher methane conversion at lower temperatures (200–250 °C) compared to non-catalytic gas-phase reactions. mdpi.com Mordenite zeolite, in particular, has demonstrated high selectivity (99.2%) for methyl chloride at 350 °C with a methane conversion of 19.1%. mdpi.com Another study found that using a partially-reduced cupric chloride catalyst at 450 °C could achieve a methyl chloride yield of approximately 80%. researchgate.net

Catalyst/ConditionTemperature (°C)Methane Conversion (%)Methyl Chloride Selectivity (%)Reference
Mordenite Zeolite35019.199.2 mdpi.com
Partially-reduced Cupric Chloride450-~80 (yield) researchgate.net
Gas Phase (below 300°C)<300<5- mdpi.com

Methylation Reactions Utilizing Chloromethane in Complex Organic Synthesis

Chloromethane is a valuable methylating agent in organic synthesis, used to introduce a methyl group into various molecules. mdpi.comnih.gov This process, known as methylation, is crucial in the synthesis of many complex organic compounds and pharmaceuticals. nih.govyoutube.com The introduction of a methyl group can significantly alter a molecule's physical properties and biological activity, a phenomenon sometimes referred to as the "magic methyl effect". nih.govnih.gov

In complex organic synthesis, chloromethane participates in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, attaching the methyl group to the substrate. For instance, it is used in the N-methylation of amides and indoles. nih.gov Recent advancements have focused on developing safer and more efficient methylation protocols. For example, quaternary ammonium (B1175870) salts have been developed as solid, non-volatile, and less toxic alternatives to traditional methylating agents like methyl iodide. nih.govacs.org

Late-stage methylation, the introduction of a methyl group at a late step in a synthetic sequence, is a particularly valuable strategy in drug discovery. nih.govyoutube.com This allows for the diversification of complex drug candidates to optimize their properties. nih.gov Various catalytic systems, including those based on nickel, have been developed to facilitate these challenging transformations. youtube.com

Synthesis Strategies for 3-(Trifluoromethyl)aniline (B124266) and Related Fluorinated Anilines

3-(Trifluoromethyl)aniline is an important fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its synthesis involves the strategic introduction of a trifluoromethyl group onto an aromatic ring and the subsequent or prior installation of an amino group.

Introduction of Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry due to its unique electronic and steric properties, which can enhance a drug's metabolic stability and binding affinity. tcichemicals.commdpi.com The introduction of a CF₃ group onto an aromatic ring, known as trifluoromethylation, is a significant area of research. tcichemicals.comwikipedia.org

Several methods have been developed for aromatic trifluoromethylation. lookchem.com Transition-metal-catalyzed cross-coupling reactions, particularly those using copper, palladium, and nickel, are highly effective for forming C(sp²)–CF₃ bonds. mdpi.com Reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper(I) iodide (CuI) and potassium fluoride (B91410) (KF) system are useful for introducing CF₃ groups onto specific positions of a molecule. lookchem.com Another approach involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a photoredox catalyst, which allows for trifluoromethylation of aromatic systems under mild, room-temperature conditions. wikipedia.org

Deoxytrifluoromethylation reactions, which convert phenols or cyclohexanones into trifluoromethyl arenes, represent another strategy to access these valuable compounds, addressing limitations of other methods such as harsh conditions or poor regioselectivity. nih.gov

Reagent/Catalyst SystemSubstrate TypeKey FeaturesReference(s)
CF₃SO₂Cl / Photoredox catalystAromatic and heteroaromatic systemsMild, room temperature conditions wikipedia.org
TMSCF₃ / CuI / KFActivated aromatic materialsUseful for specific positioning of CF₃ lookchem.com
Copper reagentsAromatic compoundsCommon approach for aromatic trifluoromethylation mdpi.com
Deoxytrifluoromethylation reagentsCyclohexan(en)onesAccess to highly substituted trifluoromethyl arenes nih.gov

Amination Reactions in the Context of Fluorinated Aromatic Scaffolds

The synthesis of fluorinated anilines requires the formation of a carbon-nitrogen bond on a fluorine-containing aromatic ring. This can be achieved through various amination strategies.

One common approach is nucleophilic aromatic substitution (SₙAr), where an amine displaces a leaving group (like fluorine) on an electron-deficient or highly fluorinated aromatic ring. researchgate.net For less activated fluoroarenes, transition-metal-free methods using an organic photocatalyst under blue-light irradiation have been developed to facilitate the SₙAr reaction with primary aliphatic amines. researchgate.net

Metal-catalyzed amination reactions also play a crucial role. For example, a process for preparing N-allyl-3-(trifluoromethyl)aniline involves the condensation of metabromotrifluoromethylbenzene with allylamine (B125299) using a nickel-based catalyst. google.com Another method describes the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline from N,N-dimethyl-3-(trifluoromethyl)aniline using a mild brominating agent. orgsyn.org Furthermore, copper-catalyzed deamino-fluorination, a type of Sandmeyer reaction, provides a method to convert anilines into fluoroarenes, which can be a complementary approach in the synthesis of complex fluorinated molecules. nih.gov

The synthesis of specific isomers, such as 2-nitro-3-(trifluoromethyl)aniline, has been described through the hydrolysis of an acetamide (B32628) precursor under basic conditions. This highlights the multi-step synthetic sequences often required to obtain precisely substituted fluorinated anilines.

Sustainable and Green Chemistry Approaches in Fluorinated Aniline (B41778) Synthesis

The synthesis of fluorinated anilines, critical intermediates in pharmaceuticals and agrochemicals, has traditionally relied on methods that pose environmental and safety challenges. The imperative for sustainable practices has catalyzed a shift towards greener alternatives that minimize hazardous reagents, reduce waste, and improve energy efficiency. researchgate.net

Conventional fluorination techniques often employ hazardous reagents like anhydrous hydrogen fluoride (aHF). google.com Modern approaches, however, increasingly utilize safer, solid-phase fluorinating agents. One of the most prominent examples is N-chloromethyl-N'-fluorotriethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor. This electrophilic fluorinating reagent is an air-stable, non-volatile solid that offers high efficiency and selectivity under milder reaction conditions. researchgate.net Its advantages include enhanced safety in handling and reduced production of corrosive byproducts.

Another significant advancement is the development of catalyst-free fluorination reactions. These methods avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. By eliminating the catalyst, these processes become more environmentally benign and cost-effective. researchgate.net

Enzymatic synthesis represents a frontier in green chemistry for producing fluorinated compounds. nih.gov Although still an emerging field, the use of enzymes like fluorinases offers the potential for highly selective fluorination under exceptionally mild, aqueous conditions. This biocatalytic approach stands as a promising, albeit challenging, alternative to traditional chemical synthesis. nih.gov

The principles of green chemistry are also evident in patented industrial processes. For instance, a method for synthesizing 2-methyl-3-trifluoromethylaniline has been developed that boasts low economic cost and enhanced environmental protection by avoiding toxic reagents and the generation of toxic substances. google.com These innovations underscore the chemical industry's move towards more sustainable manufacturing protocols.

The following table provides a comparative overview of traditional versus green fluorinating agents:

Table 1: Comparison of Traditional and Green Fluorinating Agents
Feature Traditional Agents (e.g., Anhydrous HF) Green Agents (e.g., Selectfluor)
Physical State Gas/Liquid (often highly volatile) Stable Solid
Toxicity/Corrosivity High Low
Handling Requires specialized equipment and procedures Easier and safer to handle
Reaction Conditions Often harsh (high pressure/temperature) Mild
Byproducts Often corrosive and hazardous Less hazardous
Environmental Impact High Low

Multicomponent and Cascade Reactions Involving Halogenated and Fluorinated Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for building molecular complexity from simple building blocks. nih.govbeilstein-journals.org These strategies are highly valued for their atom and step economy, aligning with the principles of green chemistry by reducing waste and energy consumption. nih.gov

A notable advancement in this area is the transition-metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines through a cascade reaction. This method utilizes readily available cyclopentanone (B42830) derivatives and various amines to produce anilines with substitution patterns that are otherwise difficult to achieve. nih.gov The reaction proceeds in moderate to high yields (20–81%) and demonstrates broad applicability with primary, secondary, and aromatic amines. nih.gov This process is particularly significant as it circumvents the need for transition metal catalysts, which are common in traditional aniline synthesis. nih.gov

The general scope of this cascade reaction is illustrated in the table below, showcasing the synthesis of various meta-substituted anilines from different amine starting materials.

Table 2: Synthesis of meta-Trifluoromethylanilines via Cascade Reaction

Amine Substrate Product Yield (%)
Benzylamine N-Benzyl-3-(trifluoromethyl)aniline 81%
Cyclohexylamine N-Cyclohexyl-3-(trifluoromethyl)aniline 75%
Aniline N-Phenyl-3-(trifluoromethyl)aniline 55%
Morpholine 4-(3-(Trifluoromethyl)phenyl)morpholine 68%

Data synthesized from findings reported in Chemistry—A European Journal. nih.gov

Beyond this specific example, cascade reactions are widely employed to create complex fluorinated heterocyclic structures. For instance, visible-light-induced radical trifluoromethylation/cyclization cascades provide efficient pathways to trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles using CF₃Br as a low-cost trifluoromethyl source. mdpi.com Similarly, other cascade processes have been developed for the synthesis of trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org

Researchers have also developed one-pot condensation-cyclization cascade reactions to produce di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines from substituted anilines and fluoroacetaldehyde (B75747) hemiacetals, catalyzed by Lewis acids. chemistryviews.org These methods highlight the efficiency of cascade strategies in rapidly assembling complex, medicinally relevant scaffolds from simple, fluorinated building blocks. chemistryviews.org

Mechanistic Investigations of Reactions Involving Chloromethane and 3 Trifluoromethyl Aniline

Nucleophilic Substitution Reactions with Chloromethane (B1201357) as Substrate

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.orgkhanacademy.org Chloromethane serves as a classic example of a substrate that undergoes such reactions, primarily through the SN2 mechanism.

Detailed Analysis of SN2 Reaction Mechanisms for Methyl Halides

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process. libretexts.org This means the formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the cleavage of the bond between the carbon atom and the leaving group. libretexts.orgbyjus.com For methyl halides like chloromethane, the reaction mechanism involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (the chlorine atom). byjus.com

This approach geometry, at 180° to the carbon-leaving group bond, is crucial. byjus.com As the nucleophile attacks, a transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.org The three non-reacting substituents (in this case, the hydrogen atoms of the methyl group) lie in a plane passing through the carbon atom. libretexts.org

A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the carbon center, often referred to as a Walden inversion. byjus.com As the reaction proceeds from the transition state to the product, the three non-reacting groups flip to the other side, much like an umbrella inverting in the wind. studyorgo.com While this is not observable for an achiral molecule like chloromethane, it is a defining characteristic for chiral substrates undergoing SN2 reactions. libretexts.orgbyjus.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". libretexts.orgstudyorgo.comlibretexts.org

Kinetic and Thermodynamic Aspects of Carbon-Chlorine Bond Reactivity

The reaction of chloromethane with nucleophiles is a fundamental process that has been studied to understand reaction kinetics and thermodynamics. In the gas phase, SN2 reactions typically proceed over a double-well potential energy surface, featuring a central transition state barrier flanked by two minima corresponding to the formation of ion-dipole complexes between the reactant and product. nih.gov

Kinetic studies of the gas-phase reaction of chlorine atoms with chloromethane have been conducted to determine rate constants. For the hydrogen abstraction reaction (Cl + CH₃Cl → HCl + CH₂Cl), the rate constant has been measured over a range of temperatures. researchgate.net Theoretical models have also been developed to predict the kinetics of chloromethane pyrolysis and oxidation, which involves the unimolecular decomposition of chloromethane into a methyl radical and a chlorine atom (CH₃Cl → CH₃ + Cl). dtu.dk These studies provide Arrhenius parameters that describe the temperature dependence of the reaction rates. dtu.dk

Aromatic Reactivity and Functionalization of 3-(Trifluoromethyl)aniline (B124266)

The reactivity of an aromatic ring is heavily influenced by its substituents. In the case of 3-(trifluoromethyl)aniline, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl group (-CF₃) dictates its behavior in chemical reactions.

Electronic Effects of the Trifluoromethyl Group on Aromatic Ring Activation/Deactivation

Substituents on an aromatic ring can be broadly classified as activating or deactivating towards electrophilic aromatic substitution, based on their ability to donate or withdraw electron density from the ring. libretexts.org

Inductive Effect: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) pulls electron density away from the aromatic ring, making it more electron-poor. libretexts.org

Resonance Effect: Unlike groups with lone pairs (like -NH₂) or pi bonds that can donate or withdraw electrons via resonance, the -CF₃ group's primary electronic influence is inductive.

An electron-withdrawing group like -CF₃ deactivates the aromatic ring towards electrophilic attack because it destabilizes the positively charged carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is crucial. libretexts.orgmasterorganicchemistry.com These groups activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate (the Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Therefore, the -CF₃ group deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. youtube.com The amino (-NH₂) group, on the other hand, is a strong activating group for electrophilic substitution due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). libretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionOverall Effect on Nucleophilic Aromatic Substitution
-NH₂ (Amino)-I (Weakly withdrawing)+R (Strongly donating)Strong ActivatorDeactivator
-CF₃ (Trifluoromethyl)-I (Strongly withdrawing)None/WeakStrong DeactivatorActivator

Mechanisms of Aromatic Nucleophilic Substitution with Fluorinated Aminoarenes

Aryl halides that are not activated by electron-withdrawing groups are generally unreactive towards nucleophiles. However, when a strong electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) group is present on the ring, nucleophilic aromatic substitution can occur, typically via an addition-elimination mechanism. libretexts.orgyoutube.com

The generally accepted mechanism involves two steps: libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (or another activated position) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost, and the attacked carbon becomes sp³ hybridized. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is a key stabilizing feature. masterorganicchemistry.com

Elimination: The leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, resulting in the substituted product. libretexts.org

In the context of 3-(trifluoromethyl)aniline, the amino group can itself be the target of substitution under certain conditions, for instance through the formation of pyridinium (B92312) salts which then undergo nucleophilic attack. acs.org For reactions where a different leaving group is present on the ring, the -CF₃ group would activate the ortho and para positions relative to it for nucleophilic attack. The amino group's presence complicates this, as it is a poor leaving group and can be protonated or react itself. The reactions of anilines as nucleophiles with activated aryl halides are often subject to base catalysis. psu.edu

Electrophilic Aromatic Substitution Patterns on 3-(Trifluoromethyl)aniline

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-(trifluoromethyl)aniline ring is determined by the interplay of the electronic effects of the two existing substituents: the amino (-NH₂) group and the trifluoromethyl (-CF₃) group. wikipedia.org These groups exert competing influences on the aromatic ring's reactivity and the orientation of incoming electrophiles.

The amino group is a powerful activating substituent due to the ability of its lone pair of electrons to participate in resonance with the benzene (B151609) ring. This resonance effect increases the electron density at the positions ortho and para to the amino group, making these sites more nucleophilic and thus more susceptible to electrophilic attack. byjus.comchemistrysteps.com Consequently, the -NH₂ group is a strong ortho-, para-director.

Conversely, the trifluoromethyl group is a potent deactivating substituent. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the benzene ring. vaia.comyoutube.com This deactivation makes the ring less reactive towards electrophiles. The deactivating influence is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. vaia.com The -CF₃ group is thus a meta-director.

In 3-(trifluoromethyl)aniline, the activating -NH₂ group and the deactivating -CF₃ group are positioned meta to each other. The powerful activating and directing effect of the amino group generally dominates the substitution pattern. byjus.comorganicchemistrytutor.com The -NH₂ group directs incoming electrophiles to positions 2, 4, and 6. However, the -CF₃ group deactivates these same positions to varying degrees.

Position 2: Ortho to -NH₂ (activated) and ortho to -CF₃ (deactivated). Substitution here is disfavored due to strong deactivation and potential steric hindrance from the adjacent -CF₃ group.

Position 4: Ortho to -NH₂ (activated) and para to -CF₃ (deactivated). This position is strongly activated by the amine but also significantly deactivated by the trifluoromethyl group.

Position 5: Meta to -NH₂ (not strongly activated) and meta to -CF₃ (least deactivated). While this is the favored position relative to the -CF₃ group, it does not benefit from the strong activation of the amine group.

Position 6: Para to -NH₂ (strongly activated) and ortho to -CF₃ (deactivated). This position benefits from the strong para-directing effect of the amine group.

Due to the high reactivity of the aniline (B41778) ring, overreactions such as polysubstitution are common. libretexts.orgncert.nic.in To achieve monosubstitution, the activating effect of the -NH₂ group can be moderated by converting it to an acetamido group (-NHCOCH₃) through acetylation. This group is still an ortho-, para-director but is less activating, allowing for more controlled substitution. The amino group can be regenerated later by hydrolysis. ncert.nic.in

Table 1: Summary of Substituent Effects on Electrophilic Attack

Position on Ring Relation to -NH₂ Group Relation to -CF₃ Group Predicted Reactivity
2 Ortho (Activated) Ortho (Deactivated) Low
4 Ortho (Activated) Para (Deactivated) High
5 Meta Meta (Favored) Moderate
6 Para (Activated) Ortho (Deactivated) High

Methodologies for Detection and Characterization of Reaction Intermediates

Elucidating the precise mechanism of a chemical reaction, such as the N-alkylation or electrophilic substitution involving chloromethane and 3-(trifluoromethyl)aniline, requires the identification and characterization of transient species like reaction intermediates. These short-lived molecules exist fleetingly between the reactant and product stages and hold the key to understanding the reaction pathway. Modern analytical techniques provide powerful tools for observing these species, often directly within the reaction mixture (in situ).

In-situ Spectroscopic Techniques for Transient Species (IR, NMR, UV-Vis)

In-situ spectroscopy allows for the real-time monitoring of a reaction, providing a continuous stream of data on the concentrations of reactants, intermediates, and products without disturbing the system. nih.govyoutube.com

Infrared (IR) Spectroscopy: This technique is highly effective for identifying functional groups and tracking their transformation during a reaction. acs.org By monitoring specific vibrational frequencies, one can observe the disappearance of reactant bonds and the appearance of product bonds. For instance, in the N-alkylation of 3-(trifluoromethyl)aniline with chloromethane, IR could track the change from a primary amine (N-H stretching) to a secondary amine and subsequently a tertiary amine. The use of Attenuated Total Reflection (ATR) or transmission cells allows for the analysis of liquid-phase reactions as they occur. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. nih.gov It is invaluable for unequivocally identifying diamagnetic intermediates and products and quantifying their concentrations over time. For the reaction , ¹H NMR could follow the appearance of the N-methyl group signal, while ¹⁹F NMR could probe changes in the electronic environment around the -CF₃ group. Advanced techniques, including combined UV-NMR setups, enable the simultaneous acquisition of data from multiple spectroscopic sources for a more complete mechanistic picture. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is sensitive to molecules containing chromophores, particularly conjugated π-systems. nih.gov The aromatic ring of 3-(trifluoromethyl)aniline is a strong chromophore. The formation of reaction intermediates, such as the Wheland intermediate (a resonance-stabilized carbocation) during electrophilic aromatic substitution, often leads to the appearance of new, transient absorptions in the visible range. Changes in substitution on the aniline ring or protonation of the amine group will alter the conjugation and result in a shift in the UV-Vis spectrum, which can be monitored to follow reaction progress.

Table 2: Application of In-situ Spectroscopy to the Study of Aniline Reactions

Technique Type of Information Example Application for 3-(Trifluoromethyl)aniline Reactions
IR Functional group identification Monitoring N-H bond disappearance and C-N bond formation during N-alkylation.
NMR Detailed molecular structure and quantification Tracking the appearance of N-CH₃ signals and changes in aromatic proton shifts.
UV-Vis Detection of conjugated systems and colored species Observing the formation and decay of transient, colored Wheland intermediates in EAS.

Advanced Mass Spectrometry for Mechanistic Elucidation and Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules based on their mass-to-charge ratio (m/z). nih.gov It is particularly useful for identifying reaction intermediates that are present at very low concentrations or have very short lifetimes. ru.nl

Modern "soft" ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allow molecules to be transferred from the reaction solution into the gas phase as ions with minimal fragmentation. nih.gov This enables the direct detection of intact intermediates. By coupling a mass spectrometer to the reaction vessel, a real-time analysis of the reaction mixture can be performed. acs.org

Once an ion corresponding to a potential intermediate is detected, its structure can be confirmed using tandem mass spectrometry (MS/MS). numberanalytics.com In this technique, the ion of interest is isolated, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the intermediate. nih.govnumberanalytics.com For example, in the reaction of chloromethane with 3-(trifluoromethyl)aniline, ESI-MS could identify the protonated N-methylated product, and MS/MS fragmentation would confirm the location of the methyl group.

Isotopic Labeling Approaches for Tracing Reaction Pathways

Isotopic labeling is a powerful and definitive method for elucidating reaction mechanisms. ias.ac.innumberanalytics.com The technique involves replacing one or more atoms in a reactant molecule with one of its heavier, less abundant isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). wikipedia.org Since the chemical properties of the labeled molecule are nearly identical to the unlabeled one, it follows the same reaction pathway. The isotopic label acts as a tracer that can be tracked through the reaction sequence using techniques like NMR or mass spectrometry. wikipedia.orgresearchgate.net

This approach provides unambiguous evidence for bond-forming and bond-breaking steps. For example, to distinguish between N-alkylation and C-alkylation (a possible EAS side reaction) of 3-(trifluoromethyl)aniline with chloromethane, one could use ¹³C-labeled chloromethane (¹³CH₃Cl).

If N-alkylation occurs, the ¹³C label will be found on the nitrogen atom in the product, which can be confirmed by ¹³C NMR or by observing the corresponding mass shift in the product ion and its fragments in MS.

If C-alkylation occurs, the ¹³C label will be attached to the aromatic ring.

Similarly, using ¹⁵N-labeled 3-(trifluoromethyl)aniline would allow researchers to track the fate of the nitrogen atom throughout the reaction, which is useful for studying complex transformations or potential rearrangements. researchgate.net Furthermore, the study of kinetic isotope effects (KIE), where the reaction rate changes upon isotopic substitution, can provide valuable information about the rate-determining step and the structure of the transition state. researchgate.net

Table 3: Examples of Isotopic Labeling in Mechanistic Studies

Labeled Reactant Analytical Technique Mechanistic Question Answered
¹³CH₃Cl + 3-(Trifluoromethyl)aniline NMR, Mass Spectrometry Distinguishes between N-alkylation and C-alkylation by locating the ¹³C label.
3-(Trifluoromethyl)aniline-¹⁵N + CH₃Cl NMR, Mass Spectrometry Tracks the aniline nitrogen to confirm it is the site of reaction and rule out complex rearrangements. researchgate.net
Deuterated Aniline Ring Kinetic Analysis Determines if C-H bond breaking on the ring is part of the rate-determining step in EAS.

Catalytic Transformations and Processes

Catalysis in Chloromethane (B1201357) Conversion

The catalytic conversion of chloromethane is a important area of research, presenting a potential pathway for transforming methane (B114726), a primary component of natural gas, into more valuable chemicals like light olefins and liquid hydrocarbons. portalabpg.org.brglobethesis.com This indirect route involves the initial chlorination of methane to produce chloromethane, which is then catalytically converted.

Heterogeneous Catalytic Systems for Hydrocarbon Production from Chloromethane

Heterogeneous catalytic systems are central to the conversion of chloromethane into a range of hydrocarbons, including light olefins (ethylene, propylene) and gasoline-range products. dicp.ac.cn Zeolite-based catalysts are the most extensively studied materials for this transformation due to their shape-selective properties and acidic nature. globethesis.com The reaction proceeds through a complex network of steps initiated by the activation of chloromethane on the catalyst's active sites.

Large-pore zeolites such as Zeolite Y, Mordenite (MOR), and Beta have been investigated, but they tend to produce significant amounts of coke, leading to rapid deactivation. portalabpg.org.br This is attributed to their large internal cages and channels which facilitate the formation and trapping of bulky hydrocarbon molecules. In contrast, medium-pore zeolites like ZSM-5 have demonstrated higher activity and significantly longer catalyst lifetimes by inhibiting the formation of heavy coke deposits. portalabpg.org.br The product distribution, which includes aromatics, alkanes, and alkenes, can be tailored by modifying the catalyst properties. capes.gov.br

Zeolite-Based Catalysts (e.g., HZSM-5, SAPO-34) and Their Performance in Chloromethane Transformations

The performance of zeolite-based catalysts in chloromethane conversion is highly dependent on their framework topology and acidity. HZSM-5 and SAPO-34 are two of the most effective and well-researched catalysts for this process, though they yield different product selectivities.

HZSM-5 , a medium-pore zeolite, is known for its effectiveness in converting chloromethane into gasoline-range hydrocarbons, including aromatic compounds like benzene (B151609), toluene, and xylene (BTX), as well as paraffins. portalabpg.org.bracs.org The shape selectivity of the ZSM-5 framework, with its 10-membered ring channels, favors the formation of these products. However, under certain conditions, it can also produce light olefins. acs.orgrsc.org

SAPO-34 , a silicoaluminophosphate molecular sieve with a chabazite (B1143428) (CHA) topology, exhibits small 8-ring pore openings. acs.orgdicp.ac.cn This structural feature makes it highly selective for the production of light olefins, primarily ethylene (B1197577) and propylene, with selectivities reaching 70-80% in the 350–500 °C temperature range. dicp.ac.cn The small pores restrict the formation and diffusion of larger molecules, including aromatics and heavier hydrocarbons, thus favoring the lighter olefins. dicp.ac.cnacs.org However, SAPO-34 can be prone to deactivation due to coke deposition within its cages. dicp.ac.cn

Interactive Table: Performance of Zeolite Catalysts in Chloromethane Conversion

Catalyst Typical Products Selectivity (%) Operating Temperature (°C) Key Findings
HZSM-5 Aromatics, Alkanes, C5-C6 hydrocarbons Varies with conditions 300 - 450 Good stability; product distribution influenced by Si/Al ratio and metal promoters. capes.gov.bracs.orgacs.org
SAPO-34 Light Olefins (Ethylene, Propylene) 70-80% for C2-C4 olefins 350 - 500 High selectivity for light olefins due to small pore size; prone to deactivation by coking. acs.orgdicp.ac.cn
HZSM-22 Propylene, Butylene, C5+ Alkanes Varies Not specified Main products differ significantly from SAPO-34, suggesting reaction route is highly dependent on topology. acs.org

Influence of Metal Promoters and Catalyst Acidity on Selectivity and Longevity

The selectivity and longevity of zeolite catalysts in chloromethane conversion can be significantly enhanced by the introduction of metal promoters and by tuning the catalyst's acidity.

Metal Promoters: The incorporation of various metals into the zeolite framework can modify the catalyst's electronic properties and reactivity.

Zinc (Zn): Zn-modified HZSM-5 has been shown to enhance aromatization activity. mdpi.commdpi.com Zinc species, such as [ZnOH]+, can act as dehydrogenation centers, which is a crucial step in the formation of aromatic compounds from alkanes and olefins. capes.gov.brmdpi.com However, zinc species can be volatile at high reaction temperatures. nih.gov

Gallium (Ga): Similar to zinc, gallium is a highly effective promoter for aromatization reactions over HZSM-5. nih.gov Ga species are believed to promote dehydrogenation, leading to higher yields of aromatic products.

Magnesium (Mg) and Phosphorus (P): Modification of HZSM-5 with magnesium or phosphorus has been found to increase the selectivity towards light olefins. dicp.ac.cn These promoters can alter the acid site distribution and strength, thereby influencing the reaction pathways. Mg/SAPO-34 has also shown higher initial selectivity to light olefins compared to the parent SAPO-34. globethesis.com

Catalyst Acidity: The concentration and strength of acid sites on the zeolite surface are critical parameters that control the catalytic performance.

Selectivity: A compromise between catalyst acidity and shape selectivity is necessary for optimal performance. acs.org High acid strength can promote cracking reactions, leading to lighter products, while also accelerating coke formation and deactivation. A moderate acidity, as seen in HZSM-5 with a SiO2/Al2O3 ratio of 80, has been reported to provide a good balance for light olefin production at 350 °C. acs.org In SAPO-34, the silicon content is key to generating acid sites, and varying this content can modify the product distribution. globethesis.comresearchgate.net

Longevity: Strong acid sites can be detrimental to catalyst stability, leading to rapid deactivation through coking. nih.gov Furthermore, at high temperatures (e.g., 450 °C), the HCl produced during the reaction can cause irreversible deactivation of H-ZSM-5 through dealumination, where aluminum is removed from the zeolite framework, forming AlCl3. acs.orgrsc.org

Catalytic Hydrolysis of Chloromethane to Methanol (B129727) and Dimethyl Ether

The catalytic hydrolysis of chloromethane offers an alternative route to produce methanol and dimethyl ether (DME), key platform chemicals, without relying on the traditional syngas (CO and H2) production pathway. This process is typically carried out over acidic catalysts, particularly zeolites.

Various metal-exchanged zeolites, including Zeolite Y, Beta, and Mordenite, have proven effective for this reaction at temperatures around 270 °C. portalabpg.org.brCurrent time information in Dodge County, US. In these systems, methanol is generally the major product, with selectivities ranging from 76% to 95% over metal-exchanged Zeolite Y. acs.org The reaction is believed to proceed through the formation of a methoxy (B1213986) intermediate on the catalyst surface, which then reacts with water to form methanol. acs.org

The selectivity towards DME can be significantly influenced by the catalyst's acid strength. Catalysts with weaker acid sites, such as protonic MCM-22 and SAPO-5, show low selectivity for DME. portalabpg.org.br However, the yield of DME can be substantially increased by using a dual-bed catalytic system, where the effluent from the first bed is passed over a second bed containing a catalyst with stronger acid sites, such as HZSM-5. portalabpg.org.brportalabpg.org.br The stronger acid sites in HZSM-5 are highly efficient in catalyzing the dehydration of the initially formed methanol into dimethyl ether. portalabpg.org.br

Interactive Table: Catalytic Performance in Chloromethane Hydrolysis

Catalyst Product(s) Selectivity (%) Temperature (°C) Key Findings
Metal-Exchanged Zeolite Y Methanol, DME 76-95 (Methanol) 180 - 400 Methanol is the predominant product; DME selectivity depends on the cation and acidity. acs.org
Metal-Exchanged Beta & Mordenite Methanol, DME Varies ~270 (543 K) Effective for hydrolysis; DME selectivity can be low. portalabpg.org.br
MCM-22, SAPO-5 Methanol, DME Low DME selectivity ~270 (543 K) Weaker acid sites favor methanol over DME formation. portalabpg.org.br
Dual-Bed (e.g., Mordenite + HZSM-5) DME, Methanol Increased DME selectivity ~270 (543 K) The stronger acidity of HZSM-5 enhances the dehydration of methanol to DME. portalabpg.org.br

Catalysis in the Synthesis and Transformations of 3-(Trifluoromethyl)aniline (B124266)

3-(Trifluoromethyl)aniline is a crucial building block in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Its synthesis predominantly relies on catalytic reduction methods.

Catalytic Hydrogenation and Reduction Strategies in Fluorinated Aromatic Amine Synthesis

The most common and industrially significant route for the synthesis of 3-(trifluoromethyl)aniline is the catalytic hydrogenation of its corresponding nitro precursor, 3-nitrobenzotrifluoride. google.comresearchgate.net This reduction is a type of chemoselective hydrogenation where the nitro group is reduced to an amino group while the trifluoromethyl group and the aromatic ring remain intact.

The process is typically carried out using heterogeneous catalysts, with noble metals being particularly effective.

Catalysts: Palladium on a carbon support (Pd/C) is a widely used and efficient catalyst for this transformation. researchgate.net Other noble metal catalysts, such as those based on platinum, are also employed. tcichemicals.com In some commercial processes, nickel or copper-based catalysts are used, often in gas-phase hydrogenations. researchgate.net

Reaction Conditions: The hydrogenation is generally performed under a hydrogen atmosphere. google.com The reaction conditions, such as temperature and pressure, can be optimized to ensure high conversion and selectivity. For instance, gas-phase hydrogenations may operate at temperatures between 150 °C and 350 °C. google.com The choice of solvent can also play a role in liquid-phase hydrogenations, though solvent-free conditions have also been developed for nitroarene reductions. researchgate.net

An important consideration in this synthesis is the isomeric purity of the starting material. Catalytic hydrogenation typically does not cause significant isomerization. Therefore, to obtain isomerically pure 3-(trifluoromethyl)aniline, it is essential to start with highly pure 3-nitrobenzotrifluoride. google.com

Metal-Catalyzed Coupling Reactions Involving 3-(Trifluoromethyl)aniline

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 3-(Trifluoromethyl)aniline is a valuable building block in these transformations, primarily due to the unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules in medicinal chemistry. d-nb.info Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, are prominent examples where this aniline (B41778) derivative is employed.

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling amines with aryl halides or pseudohalides. youtube.comorganic-chemistry.org This reaction is a powerful tool for synthesizing complex aryl amines. Research has demonstrated the successful amination of various aryl halides, including those that are electron-rich or electron-deficient, with high yields. acs.org For instance, palladium catalysts with specialized ligands have been developed to efficiently couple aryl halides with ammonia (B1221849) equivalents or primary amines to produce primary arylamines. organic-chemistry.org

The Sonogashira coupling is another vital palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically conducted under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org Highly active and stable palladium-N-Heterocyclic Carbene (NHC) precatalysts, which incorporate a 3-(trifluoromethyl)aniline ligand, have been developed for Sonogashira cross-coupling reactions. researchgate.net These catalysts exhibit broad substrate scope and excellent selectivity in the coupling of aryl ammonium (B1175870) salts. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex. youtube.com This reaction is noted for its mild conditions and the low toxicity of its boron-based reagents. youtube.comnih.gov It has been successfully applied to unprotected ortho-bromoanilines, coupling them with a variety of boronic esters to produce substituted anilines in good to excellent yields. nih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions
Coupling ReactionCatalyst SystemSubstratesKey FindingsReference
Buchwald-Hartwig AminationPalladium / LigandAryl halides and primary/secondary aminesEfficient for producing secondary anilines in quantitative yields from both electron-rich and electron-deficient aryl bromides and chlorides. acs.org acs.org
Sonogashira Coupling[Pd(NHC)(3-CF3-An)Cl2]Aryl ammonium salts and terminal alkynesHighly active and stable catalyst with broad scope and excellent C-N activation selectivity. researchgate.net researchgate.net
Suzuki-Miyaura CouplingPd(dtbpf)Cl2Unprotected ortho-bromoanilines and boronic estersOperationally simple reaction compatible with various functional groups, providing good to excellent yields. nih.govmdpi.com nih.govmdpi.com

Biocatalytic Approaches for Synthesis and Transformation of Fluorine-Containing Compounds

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high efficiency and selectivity under mild conditions. researchgate.net The introduction of fluorine atoms into organic molecules can confer unique and desirable properties, making biocatalytic fluorination a field of growing interest for producing pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.comnih.gov

Enzymes such as fluorinases are capable of catalyzing the formation of carbon-fluorine (C-F) bonds, a transformation that is challenging to achieve through conventional chemical methods. numberanalytics.com The discovery of these enzymes has opened new pathways for the synthesis of complex fluorinated molecules with high regio- and stereoselectivity. numberanalytics.comnih.gov Directed evolution strategies are often employed to enhance the performance of these biocatalysts, improving their activity, stability, and selectivity for specific substrates. numberanalytics.com

Cytochrome P450 enzymes (P450s) represent another versatile class of biocatalysts. These heme-containing monooxygenases can catalyze a wide array of reactions, including hydroxylation, epoxidation, and C-C bond formation. nih.gov Engineered P450s have been developed to synthesize various organofluorine compounds. For example, a biocatalytic platform based on cytochrome P450 was created to produce α-CF3 organoborons from trifluorodiazo alkanes with high enantioselectivity. nih.gov

The integration of biocatalysis with other chemical processes, such as metal catalysis, provides a hybrid approach to synthesize complex fluorinated molecules. numberanalytics.com Furthermore, biocatalytic methods are being explored to expand the metabolic pathways in living organisms to accept fluorinated precursors, enabling the in vivo production of novel fluorinated compounds. chembites.org This involves engineering enzymatic pathways, such as the one that produces malonyl-CoA, to incorporate fluorine, thereby creating fluorinated building blocks for a wide range of products. chembites.org

Table 2: Biocatalytic Systems for Fluorinated Compounds
Enzyme ClassReaction TypeExample ApplicationSignificanceReference
FluorinasesC-F bond formationDirect fluorination of organic compounds using fluoride (B91410) ions. numberanalytics.comEnables highly selective fluorination under mild conditions, which is challenging for traditional chemistry. researchgate.netnumberanalytics.com researchgate.netnumberanalytics.comnumberanalytics.com
Cytochrome P450sHydroxylation, C-C bond formation, etc.Synthesis of α-CF3 organoborons and other organofluorines with high stereoselectivity. nih.govVersatile enzymes that can be engineered to perform a variety of transformations on fluorinated substrates. nih.gov nih.gov
Ene-reductasesEnantioselective hydroalkylationVisible-light-driven generation of carbon-centered radicals from fluorine-containing brominated amides for reaction with alkenes. researchgate.netProvides a method for the enantioselective synthesis of challenging fluorinated amides. researchgate.net researchgate.net
Hydroxymandelate Synthase (mutant)Intramolecular alkene oxytrifluoromethylationCopper-substituted and evolved AoHMS enzyme constructs CF3-substituted lactones with high efficiency and enantiocontrol. acs.orgHighlights the potential of metal-substituted enzymes to evolve new-to-nature catalytic functions for organofluorine synthesis. acs.org acs.org

Operando and In-Situ Characterization of Catalytic Active Sites and Intermediates

Understanding the precise structure of catalytically active sites and the nature of reaction intermediates is paramount for designing more efficient and selective catalysts. morressier.com Operando and in-situ characterization techniques are indispensable tools for this purpose, as they allow researchers to study catalysts under actual working conditions. numberanalytics.comnumberanalytics.com In-situ analysis involves studying the catalyst under relevant reaction conditions (temperature, pressure, reactive gases), while operando spectroscopy goes a step further by simultaneously measuring the catalyst's properties and its catalytic performance (activity and selectivity). wikipedia.orgkit.edu

These advanced methods bridge the gap between pre- and post-reaction analysis (ex-situ) and provide a dynamic picture of the catalytic process. numberanalytics.com By correlating the structural evolution of a catalyst with its real-time activity, scientists can identify the true active sites, elucidate reaction mechanisms, and understand deactivation pathways. numberanalytics.comnumberanalytics.comrsc.org

A variety of spectroscopic and diffraction techniques are adapted for operando and in-situ studies. Infrared (IR) Spectroscopy is used to probe surface adsorbates and reaction intermediates, providing insights into surface chemistry. numberanalytics.comornl.govX-ray Diffraction (XRD) monitors the crystal structure of the catalyst, revealing phase transformations and changes in particle size during the reaction. numberanalytics.comX-ray Absorption Spectroscopy (XAS) provides information on the local atomic structure and oxidation state of the metal centers in a catalyst. numberanalytics.comrsc.org Combining these techniques, often with a mass spectrometer or gas chromatograph to analyze the reaction products, offers a comprehensive understanding of the structure-activity relationship. ornl.govhidenanalytical.com

For example, operando IR spectroscopy coupled with mass spectrometry can simultaneously observe surface species on a working catalyst while measuring the conversion and selectivity of the reaction. ornl.gov This has been applied to study various heterogeneous catalysts, including transition metal oxides and supported metals. ornl.gov Similarly, in-situ solid-state NMR and high-pressure X-ray photoelectron spectroscopy (XPS) provide valuable data on surface species and the chemical state of the catalyst's surface atoms under reaction conditions. rsc.org These powerful techniques are crucial for advancing the rational design of catalysts for complex chemical transformations. researchgate.net

Table 3: Overview of Operando and In-Situ Characterization Techniques
TechniqueInformation ProvidedApplication in CatalysisReference
Infrared (IR) SpectroscopyVibrational modes of molecules; identifies surface adsorbates and reaction intermediates. numberanalytics.comnumberanalytics.comStudying adsorption of reactants, identifying intermediate species, and elucidating reaction pathways on the catalyst surface. ornl.govrsc.org numberanalytics.comnumberanalytics.comornl.govrsc.org
Raman SpectroscopyVibrational modes; complementary to IR. Provides structural information.Used to study catalyst structure and identify surface species, especially for metal oxides and carbonaceous materials. hidenanalytical.comresearchgate.net hidenanalytical.comresearchgate.net
X-ray Diffraction (XRD)Crystal structure, phase composition, particle size. numberanalytics.comMonitoring structural changes, phase transitions, and crystallite size evolution of the catalyst under reaction conditions. numberanalytics.comkit.edu numberanalytics.comkit.edu
X-ray Absorption Spectroscopy (XAS)Local atomic structure (EXAFS) and oxidation state (XANES) of specific elements. numberanalytics.comrsc.orgDetermining the oxidation state and coordination environment of metal active sites during the catalytic cycle. numberanalytics.comrsc.org numberanalytics.comrsc.org
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states. rsc.orgCharacterizing the surface of catalysts under high-pressure conditions to understand surface reconstructions and composition changes. rsc.org rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation of Chloromethane (B1201357) and 3-(Trifluoromethyl)aniline (B124266) Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are crucial for identifying functional groups and elucidating the structural changes that occur during the methylation of 3-(trifluoromethyl)aniline.

FT-IR spectroscopy is highly sensitive to polar functional groups and is particularly effective for characterizing the amine and trifluoromethyl groups in 3-(trifluoromethyl)aniline and its derivatives. The FT-IR spectrum of 3-(trifluoromethyl)aniline has been recorded and analyzed in the 4000–400 cm⁻¹ range researchgate.net.

Key vibrational bands for the starting material, 3-(trifluoromethyl)aniline, include the N-H stretching vibrations of the primary amine group, which are typically observed as a doublet in the 3400-3500 cm⁻¹ region. The C-F stretching modes of the trifluoromethyl group give rise to strong absorptions, typically in the 1350-1100 cm⁻¹ range, which are highly characteristic. Aromatic C-H and C=C stretching vibrations also appear in their expected regions.

Upon N-methylation to form N-methyl-3-(trifluoromethyl)aniline, the FT-IR spectrum undergoes predictable changes. The doublet associated with the primary amine's N-H stretching is replaced by a single, less intense N-H stretching band for the secondary amine. The disappearance of the primary amine scissoring mode (around 1620 cm⁻¹) and the appearance of new C-N stretching and N-H bending modes confirm the conversion. The strong C-F and aromatic ring vibrations remain key features of the product spectrum.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)aniline Data based on spectroscopic investigations of 3-(trifluoromethyl)aniline and related compounds. researchgate.net

Frequency (cm⁻¹)AssignmentDescription
~3480, ~3400ν(N-H)Asymmetric and symmetric stretching of the primary amine (-NH₂) group.
~1625δ(N-H)Scissoring (bending) vibration of the primary amine group.
~1330ν(C-F)Strong, characteristic symmetric stretching of the trifluoromethyl (-CF₃) group.
~1170, ~1130ν(C-F)Strong, characteristic asymmetric stretching modes of the -CF₃ group.
~1280ν(C-N)Stretching vibration of the aromatic Carbon-Nitrogen bond.

FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of both methods provides a more complete vibrational analysis spectroscopyonline.com. The FT-Raman spectrum of 3-(trifluoromethyl)aniline has been recorded in the 4000–100 cm⁻¹ range researchgate.net.

While the polar N-H and C-F bonds that are strong in the IR spectrum are often weaker in the Raman spectrum, the symmetric vibrations of the aromatic ring are typically strong and well-defined. This makes FT-Raman an excellent tool for probing the benzene (B151609) ring substitution pattern. The C-F symmetric stretch also gives a noticeable Raman signal. Upon methylation, changes in the ring modes and the appearance of signals corresponding to the new N-CH₃ group can be observed, confirming product formation.

Vibrational spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for real-time analysis without the need to withdraw samples spectroscopyonline.com. The N-methylation of 3-(trifluoromethyl)aniline by chloromethane can be monitored by inserting an attenuated total reflectance (ATR) FT-IR probe directly into the reaction vessel.

By tracking key spectral features over time, a kinetic profile of the reaction can be established. Specifically, analysts would monitor:

Disappearance of Reactant: The decrease in the intensity of the N-H stretching bands of the primary amine of 3-(trifluoromethyl)aniline.

Appearance of Product: The emergence and growth of the single N-H stretching band of the secondary amine product, N-methyl-3-(trifluoromethyl)aniline.

Intermediate Tracking: In some cases, transient intermediates might be detectable if their concentration is sufficient and they possess unique vibrational signatures spectroscopyonline.com.

This approach provides immediate feedback on reaction initiation, rate, and completion, enabling precise process control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-(trifluoromethyl)aniline have been recorded and analyzed researchgate.net. The ¹H NMR spectrum shows distinct signals for the amine protons (-NH₂) and the aromatic protons. The aromatic region is complex due to the meta-substitution pattern and the electronic influence of both the amine and the electron-withdrawing trifluoromethyl group.

The reaction with chloromethane to form N-methyl-3-(trifluoromethyl)aniline leads to clear and diagnostic changes in the NMR spectra:

In the ¹H NMR spectrum , the broad singlet for the -NH₂ protons is replaced by signals corresponding to the secondary amine proton (-NH) and the new methyl protons (-CH₃). The methyl signal typically appears as a singlet or a doublet (if coupled to the NH proton) around 2.8-3.0 ppm. The chemical shifts of the aromatic protons also adjust due to the change from a primary to a secondary amine substituent.

In the ¹³C NMR spectrum , the most significant change is the appearance of a new signal for the N-methyl carbon, typically in the 30-40 ppm range. The signal for the trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons, particularly the one bonded to the nitrogen (ipso-carbon), are also altered upon methylation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Reactant and Product Data based on N-methylaniline and related substituted compounds in CDCl₃. nih.gov

CompoundNucleusChemical Shift (ppm)Assignment
3-(Trifluoromethyl)aniline¹H~3.8-NH₂
¹H~6.7-7.3Aromatic C-H
¹³C~112-148Aromatic Carbons
N-methyl-3-(trifluoromethyl)aniline¹H~3.7-NH
¹H~2.9-CH₃
¹H~6.6-7.2Aromatic C-H
¹³C~31-CH₃

While standard ¹H and ¹³C NMR are used for final product verification, advanced and in-situ NMR techniques can provide profound insights into the reaction mechanism. Mechanistic studies on the N-alkylation of anilines often employ these methods to identify transient species and catalyst resting states acs.org.

For instance, in-situ ¹³C NMR has been successfully used to study the methylation of aniline (B41778) on catalyst surfaces. researchgate.netresearchgate.net These studies were able to identify key intermediates such as surface methoxy (B1213986) groups and methylanilinium ions, which are directly relevant to the reaction between 3-(trifluoromethyl)aniline and chloromethane. researchgate.net By monitoring the reaction directly in the NMR tube under controlled temperature conditions, it is possible to:

Track Reactants and Products: Quantify the conversion of the starting material to mono- and di-methylated products over time.

Detect Intermediates: Identify signals from short-lived intermediates, such as the quaternary ammonium (B1175870) salt [ArNH₂(CH₃)]⁺Cl⁻, which is the initial product of the Sₙ2 reaction before deprotonation.

Elucidate Reaction Pathways: Distinguish between different possible mechanisms by observing the order of appearance and disappearance of various species. For example, in catalysed systems, NMR can help identify the active form of the catalyst and its interaction with the substrates acs.org.

These advanced applications move NMR from a simple characterization tool to a powerful method for mechanistic investigation, providing a dynamic picture of the chemical transformation.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. For derivatives of 3-(trifluoromethyl)aniline, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools for unambiguous molecular formula determination and detailed structural elucidation of complex species.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. While no specific HRMS data for "Chloromethane;3-(trifluoromethyl)aniline" is available, the technique is essential in the analysis of related halogenated trifluoromethylaniline compounds.

For instance, in the study of impurities in halogenated 3-(trifluoromethyl)aniline samples, HRMS would be employed to confirm the elemental composition of any detected species. The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the confident identification of molecular formulas, which is the first step in structural characterization.

Table 1: Theoretical Exact Masses of 3-(Trifluoromethyl)aniline and a Halogenated Derivative

Compound Name Molecular Formula Theoretical Exact Mass (Da)
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.04523

This table is generated based on known atomic masses and serves as an example of the data obtained through HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Reactive Species

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and fragmented to provide structural information. This method is particularly useful for identifying unknown impurities and characterizing reactive species. In a typical MS/MS experiment, a precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

A study on the identification of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline utilized mass spectrometric analysis to determine the structures of these impurities. In this context, MS/MS would be instrumental in fragmenting the impurity ions to reveal their core structure and the positions of the substituents. For example, the fragmentation pattern of a di-bromo derivative of 3-(trifluoromethyl)aniline was observed with transitions such as m/z 318 : 320 : 322 → m/z 238 : 240, indicating the loss of a bromine atom and other fragments, which helps in confirming the structure of the impurity.

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of 3-(trifluoromethyl)aniline has been recorded in chloroform (B151607) in the range of 200-800 nm. nih.gov The spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic ring's pi system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atom of the amino group to an anti-bonding pi orbital of the benzene ring.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. For instance, the trifluoromethyl group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to unsubstituted aniline.

Table 2: Illustrative UV-Vis Absorption Data for Aniline Derivatives

Compound Solvent λmax (nm) Molar Absorptivity (ε) Transition
Aniline Water 230, 280 8600, 1430 π → π*

This table provides representative data for aniline to illustrate the type of information obtained from UV-Vis spectroscopy. Specific values for 3-(trifluoromethyl)aniline were not detailed in the provided search results.

Regarding chiroptical properties, these are only exhibited by chiral molecules. 3-(Trifluoromethyl)aniline itself is not chiral. Therefore, it would not exhibit optical activity (e.g., circular dichroism) unless it is derivatized with a chiral moiety or placed in a chiral environment. No information on the chiroptical properties of "this compound" was found.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method can be applied to both single crystals and polycrystalline powders.

While no specific X-ray diffraction data for "this compound" or 3-(trifluoromethyl)aniline was found in the search results, the technique has been applied to derivatives of trifluoromethylaniline. For example, the crystal structure of (E)-N-(3,3-Diphenylallylidene)-2-(trifluoromethyl)aniline has been determined. In this study, X-ray analysis revealed the E conformation of the C=N bond and the dihedral angles between the planes of the aromatic rings. Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Powder X-ray diffraction (PXRD) is another valuable technique, particularly in the pharmaceutical industry, for identifying crystalline phases, determining polymorphism, and assessing sample purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline form. While no PXRD data for the title compound is available, this technique would be essential for its solid-state characterization.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(Trifluoromethyl)aniline
3-Bromo-5-(trifluoromethyl)aniline
4-Chloro-3-(trifluoromethyl)aniline (B120176)
Aniline

Based on the computational chemistry studies available, there appears to be a discrepancy in the naming of the chemical compound of interest. The provided name, "this compound," does not correspond to a single, recognized chemical entity in the scientific literature.

Extensive searches indicate that the subject of computational studies is typically 3-(trifluoromethyl)aniline or its chlorinated derivatives, such as 4-chloro-3-(trifluoromethyl)aniline . The name provided seems to be a conflation of two separate molecules: chloromethane and 3-(trifluoromethyl)aniline.

To provide a scientifically accurate and relevant article that adheres to the requested outline, clarification on the intended compound is necessary. Please specify whether the article should focus on:

3-(trifluoromethyl)aniline

4-chloro-3-(trifluoromethyl)aniline

Another related, correctly named compound.

Once the correct compound is identified, a detailed article based on the provided computational chemistry outline can be generated.

Computational Chemistry and Theoretical Studies

Computational Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms. Methods such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface (PES) of a reaction. The PES for the N-alkylation of 3-(trifluoromethyl)aniline (B124266) with chloromethane (B1201357) would feature key stationary points: the reactants, a pre-reaction complex, a transition state, a post-reaction complex, and the products.

The reaction pathway would commence with the approach of the two reactant molecules, chloromethane and 3-(trifluoromethyl)aniline, to form a van der Waals complex. As the reaction progresses, the system's energy increases until it reaches a maximum at the transition state. The geometry of the transition state is characterized by the partial formation of the new carbon-nitrogen bond and the partial cleavage of the carbon-chlorine bond. For an SN2 reaction, a trigonal bipyramidal geometry around the central carbon atom is expected at the transition state.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. The presence of the electron-withdrawing trifluoromethyl group on the aniline (B41778) ring is expected to decrease the nucleophilicity of the nitrogen atom, thereby increasing the activation energy barrier compared to the reaction with unsubstituted aniline. Quantum-chemical calculations could precisely quantify this effect.

Following the transition state, the system's energy decreases, leading to the formation of a post-reaction complex, which subsequently dissociates into the final products: N-methyl-3-(trifluoromethyl)anilinium chloride.

A hypothetical reaction profile, based on general SN2 computational studies, is presented in the data table below. The values are illustrative and represent a qualitative prediction.

Reaction Coordinate Description Predicted Relative Energy (kcal/mol)
ReactantsChloromethane + 3-(Trifluoromethyl)aniline0
Pre-reaction Complex[CH₃Cl...NH₂(C₆H₄CF₃)]-2 to -5
Transition State[Cl...CH₃...NH₂(C₆H₄CF₃)]‡+20 to +30
Post-reaction Complex[CH₃NH₂(C₆H₄CF₃)⁺...Cl⁻]-10 to -15
ProductsN-methyl-3-(trifluoromethyl)anilinium chloride< 0

Table 1: Predicted Relative Energies for the Stationary Points in the SN2 Reaction of Chloromethane and 3-(Trifluoromethyl)aniline.

Molecular Dynamics Simulations (where applicable for related systems)

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic evolution of a chemical system over time. While no specific MD simulations for the reaction of chloromethane with 3-(trifluoromethyl)aniline were identified, the methodology is highly applicable to studying such reactions in a solvent environment.

For related systems, MD simulations have been used to investigate the role of the solvent in SN2 reactions. The solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition state, and products through solvation effects. In the case of the reaction between chloromethane and 3-(trifluoromethyl)aniline, MD simulations could provide insights into:

Solvation Structure: How solvent molecules arrange around the reactants and the transition state. This includes the formation of hydrogen bonds between protic solvents and the aniline nitrogen or the leaving chloride ion.

Reaction Dynamics: The trajectory of the reacting molecules as they approach, interact, and separate. This can reveal details about the collision frequency and orientation required for a successful reaction.

Free Energy Profile: By using advanced techniques like umbrella sampling or metadynamics in conjunction with MD, a free energy profile along the reaction coordinate can be constructed. This profile would account for the dynamic effects of the solvent and provide a more accurate prediction of the activation energy barrier in solution.

Environmental Transformation and Degradation Pathways Academic Perspective

Biodegradation Mechanisms of Chlorinated Methanes

Chlorinated methanes, including chloromethane (B1201357), are volatile halocarbons that can be degraded by microbial populations in various environments, such as soil. nih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions, often through cometabolism, where the microbe degrades the contaminant while utilizing another primary substrate for growth. microbe.comeurochlor.org

Under aerobic conditions, some methylotrophic bacteria can use dichloromethane (B109758) as a growth substrate, and both chloroform (B151607) and dichloromethane are susceptible to cometabolism. microbe.com Methane-utilizing bacteria (methanotrophs) have been shown to degrade chlorinated ethenes, a related class of compounds, and their activity is linked to the expression of methane (B114726) monooxygenase. nih.govnih.gov This enzyme, along with ammonia (B1221849) monooxygenase and butane (B89635) monooxygenases, is implicated in the co-oxidation of chloroform. eurochlor.org The aerobic degradation pathway for chloroform initiated by methane oxidizers involves the insertion of oxygen to form phosgene, which then abiotically decomposes to carbon dioxide. eurochlor.org

Anaerobic biodegradation of chlorinated methanes is also a significant pathway. microbe.com Some strains of Dehalobacter and Desulfitobacterium can use chloroform as an electron acceptor in a process called halorespiration, reductively dechlorinating it to dichloromethane. microbe.comeurochlor.org Dichloromethane, in turn, can be fermented by a distinct group of Dehalobacter strains. microbe.com Cometabolic degradation of chlorinated methanes under anaerobic conditions has been widely reported for methanogens and acetogens, involving reduced enzyme co-factors. microbe.comeurochlor.org For instance, a microbial mixed culture has been shown to degrade chloromethane with a strict requirement for hydrogen (H₂), with Acetobacterium species becoming dominant. nih.gov The degradation rates of chloromethane in soils are influenced by factors such as soil type, temperature, and contaminant concentration, with forest soils generally showing higher degradation rates than grassland or agricultural soils. nih.gov

Summary of Chloromethane Biodegradation Pathways
ConditionMechanismKey Microorganisms/EnzymesProcess Description
AerobicCometabolism/Co-oxidationMethylotrophs (e.g., Methylosinus trichosporium), Nitrosomonas europaea, Pseudomonas butanovora, Methane/Ammonia/Butane MonooxygenasesOxidation of chloromethane is facilitated by enzymes produced during the metabolism of primary substrates like methane or ammonia. microbe.comeurochlor.org
AnaerobicHalorespiration (Reductive Dechlorination)Dehalobacter, DesulfitobacteriumChloromethane is used as an electron acceptor, leading to the sequential removal of chlorine atoms. microbe.com
AnaerobicFermentationDehalobacter spp.Dichloromethane (a product of chloroform reduction) can be fermented as a sole substrate. microbe.com
AnaerobicCometabolismMethanogens, AcetogensReductive dehalogenation is carried out by reduced enzyme cofactors produced during primary metabolism. microbe.comeurochlor.org
AnaerobicHydrogenotrophic DegradationAcetobacteriumDegradation of chloromethane is dependent on the presence of H₂. nih.gov

Microbial Transformations of Fluorinated Aromatic Compounds

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds, particularly fluoroaromatics, highly stable and often resistant to degradation. nih.govnih.gov Despite this stability, microbial degradation can occur. nih.govresearchgate.net Microorganisms have evolved enzymatic machinery capable of cleaving the C-F bond, a critical step for the complete mineralization of these compounds. nih.govdoi.org The transformation of fluoroaromatic compounds can proceed through various enzymatic reactions, including oxidation, reduction, and hydrolysis. doi.orgresearchgate.net The position of the fluorine substituent on the aromatic ring can significantly influence the catabolic pathway and may lead to the formation of dead-end metabolites rather than complete mineralization. doi.org

The enzymatic defluorination of fluorinated aromatic compounds like fluorinated anilines often involves an initial oxidation step. nih.gov Mixed-function oxygenases, a class of enzymes found in the liver microsomes of various species, have been shown to hydroxylate and defluorinate fluorinated derivatives of aniline (B41778). nih.gov These enzymes introduce a hydroxyl group onto the aromatic ring, which can destabilize the C-F bond and facilitate its cleavage.

Several enzymatic defluorination mechanisms have been identified for various fluorinated compounds, which provide a model for understanding the potential pathways for fluorinated anilines. researchgate.net

Oxidative Defluorination: This is a common pathway where enzymes like cytochrome P450 monooxygenases or Rieske dioxygenases initiate the attack on the fluorinated aromatic ring. nih.govresearchgate.net The enzyme hydroxylates the ring, leading to an unstable intermediate that subsequently eliminates a fluoride (B91410) ion. nih.gov

Reductive Defluorination: Under anaerobic conditions, reductive cleavage of the C-F bond can occur. nih.govescholarship.org For example, the denitrifying bacterium Thauera aromatica can defluorinate 4-fluorobenzoate (B1226621) in an ATP-dependent reaction catalyzed by a benzoyl-CoA reductase. nih.govresearchgate.net This process involves a Birch reduction-like mechanism. nih.gov

Hydrolytic Defluorination: This mechanism involves the replacement of a fluorine atom with a hydroxyl group from water, often catalyzed by dehalogenases. researchgate.net For instance, 4-fluorobenzoate dehalogenase catalyzes the hydrolytic cleavage of the C-F bond. researchgate.net

While direct studies on 3-(trifluoromethyl)aniline (B124266) are limited, the degradation of other fluorinated anilines and related compounds suggests that initial enzymatic attack would likely involve oxygenases that hydroxylate the aromatic ring, potentially followed by elimination of fluoride. nih.gov

A variety of microorganisms from diverse environments have demonstrated the ability to cleave the C-F bond. nih.gov The catabolism of fluoroaromatic compounds has been observed in several bacterial strains that utilize enzymes with relaxed substrate specificity, allowing them to transform fluorinated derivatives of their natural substrates. ucd.ie

Key enzymes and the microorganisms that produce them include:

Thauera aromatica : This denitrifying bacterium utilizes a Class I Benzoyl-CoA Reductase (BCR) for the anaerobic, ATP-dependent reductive defluorination of 4-fluorobenzoyl-CoA. nih.govresearchgate.net

Rieske Dioxygenases : Certain bacteria possess these non-heme iron oxygenases, which can hydroxylate fluorinated aromatic rings, leading to defluorination. nih.gov An example is the 2-halobenzoate-1,2-dioxygenase , which acts on fluorinated benzoates. nih.gov

Cytochrome P450 Enzymes : These heme-containing enzymes can catalyze oxidative defluorination. nih.gov The mechanism involves an electrophilic attack by the highly reactive ferryl-oxo intermediate (Compound I) on the electron-rich aromatic ring, forming a transient cationic intermediate that facilitates fluoride elimination. nih.gov

Fluoroacetate Dehalogenase : While acting on aliphatic compounds, the detailed study of this enzyme from various microorganisms provides insight into C-F bond cleavage. nih.gov It catalyzes a hydrolytic defluorination reaction. researchgate.net

Sphingopyxis and Agromyces : Strains from these genera were isolated from an enrichment culture capable of transforming a complex fluorinated liquid crystal monomer, indicating their role in defluorination. acs.org The culture harbored genes for dehalogenases (like GST and 2-HAD), hydroxylating enzymes, and ring-opening enzymes. acs.org

Microorganisms and Enzymes in C-F Bond Cleavage
Microorganism/GroupEnzyme Class/SystemMechanismSubstrate Example
Thauera aromaticaBenzoyl-CoA Reductase (BCR)Anaerobic Reductive Defluorination4-Fluorobenzoate nih.govresearchgate.net
Various BacteriaRieske DioxygenasesAerobic Oxidative Defluorination2-Halobenzoates nih.gov
Various BacteriaCytochrome P450 MonooxygenasesAerobic Oxidative Defluorinationpara-Fluorinated Phenol (B47542) nih.gov
Sphingopyxis, AgromycesDehalogenases, HydroxylasesAerobic Oxidative DefluorinationFluorinated Liquid Crystal Monomers acs.org

Advanced Oxidation Processes (AOPs) for the Degradation of Aromatic Amines

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove persistent organic pollutants from water and wastewater. wikipedia.org These processes are particularly effective for degrading biologically toxic or non-degradable materials like aromatic amines. wikipedia.orgnih.gov AOPs can lead to the complete mineralization of contaminants into stable inorganic compounds such as water, carbon dioxide, and mineral acids. wikipedia.org Various AOPs, including those based on ozone, hydrogen peroxide, UV light, and Fenton chemistry, have been successfully employed for the degradation of aromatic amines. nih.govmdpi.com

The defining characteristic of AOPs is the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). wikipedia.org The hydroxyl radical is a powerful, non-selective oxidizing agent with an oxidation potential second only to fluorine, allowing it to react rapidly with and degrade a vast array of organic compounds. hydrogenlink.com These radicals are typically produced through the combination of strong oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂) with energy sources such as ultraviolet (UV) light or catalysts like iron salts (in Fenton systems). wikipedia.orgmdpi.com

The fundamental reactions in two common AOP systems are:

UV/H₂O₂: Photolysis of hydrogen peroxide by UV light cleaves the O-O bond to generate two hydroxyl radicals: H₂O₂ + hv → 2 •OH

Fenton's Reagent: The reaction between ferrous iron (Fe²⁺) and hydrogen peroxide generates hydroxyl radicals, a hydroxyl anion, and ferric iron (Fe³⁺): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Once generated, the hydroxyl radical reacts with organic molecules primarily through three mechanisms: hydrogen abstraction, electrophilic addition to double bonds or aromatic rings, and electron transfer. hydrogenlink.comnih.gov For aromatic compounds like aromatic amines, the main initial reaction is the addition of the •OH radical to the electron-rich aromatic ring. nih.govacs.org This addition forms a hydroxycyclohexadienyl radical adduct, which is a key intermediate in the subsequent degradation pathway. acs.org The high reactivity of the •OH radical ensures that it reacts unselectively and at near diffusion-controlled rates with most organic contaminants. wikipedia.org

The degradation of pollutants in AOP systems, including aromatic amines, often follows pseudo-first-order kinetics, particularly when the oxidant is supplied in excess. researchgate.net The rate of degradation is influenced by several process parameters, such as pH, initial pollutant concentration, oxidant dose, and temperature. nih.govresearchgate.net The degradation of amines is known to be highly sensitive to pH, as the reaction mechanisms can differ at various pH values. nih.gov

The reaction of hydroxyl radicals with aromatic amines initiates a complex series of transformations. The initial •OH adduct can undergo further reactions to form a variety of by-products. acs.org One-electron oxidation by hydroxyl radicals can lead to the formation of amine cation radicals. acs.orgacs.org Subsequent reactions can lead to the formation of hydroxylated derivatives, ring-opening products, and eventually smaller organic acids before complete mineralization to CO₂ and inorganic ions. researchgate.net

However, the oxidation of aromatic amines can also lead to the formation of potentially toxic and stable by-products through side reactions. nih.gov These can include:

Nitrosation and Nitration products

Coupling and Dimerization products (e.g., compounds with azo bonds, -N=N-)

The specific transformation products depend on the structure of the parent amine and the AOP system used. nih.gov For instance, in a Co(II)/peracetic acid system, various by-products including nitrosated, nitrated, and coupled compounds were identified from the transformation of aniline. nih.gov In systems where nitro compounds are also present, diazotization followed by coupling can occur, leading to the formation of azo compounds. dtic.mil Therefore, while AOPs are effective for degrading the parent aromatic amine, a complete analysis requires the identification and monitoring of transformation products to ensure full detoxification of the water. nih.govnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Chloromethane (B1201357) as a Reagent for Methylation and Chlorination in Specialty Chemical Production

Chloromethane (CH₃Cl), also known as methyl chloride, is a crucial C1 building block and a versatile reagent in industrial chemistry. sigmaaldrich.com Its utility stems from its capacity to act as both a methylating and a chlorinating agent in the synthesis of numerous specialty chemicals. sigmaaldrich.combldpharm.com

One of the largest-scale applications of chloromethane is in the production of silicones. bldpharm.comchembk.comwikipedia.org In what is known as the Müller-Rochow process or the direct process, chloromethane is reacted with silicon metal at high temperatures with a copper catalyst. qu.edu.qawikipedia.org This reaction produces a mixture of methylchlorosilanes, primarily dimethyldichlorosilane (Me₂SiCl₂), along with trimethylsilyl (B98337) chloride (Me₃SiCl) and methyltrichlorosilane (B1216827) (MeSiCl₃). sigmaaldrich.comwikipedia.org These chlorosilanes are the fundamental monomers for the silicone industry; their subsequent hydrolysis and polycondensation yield a vast range of silicone polymers, from oils and greases to rubbers and resins. sigmaaldrich.comgoogle.comnih.gov The hydrogen chloride (HCl) generated during the hydrolysis of chlorosilanes is often recycled by reacting it with methanol (B129727) to produce more chloromethane, creating an efficient, integrated process loop. google.com

Beyond silicones, chloromethane is a key methylating agent in the manufacture of other important chemicals. sigmaaldrich.com It is used to produce methylcellulose, a widely used thickener, emulsifier, and binder in food, cosmetic, and pharmaceutical products. sigmaaldrich.com It also serves as a raw material for producing quaternary ammonium (B1175870) compounds, which are utilized as surfactants and as flocculants in water treatment. sigmaaldrich.com In addition, chloromethane finds use as an intermediate in the production of some agricultural chemicals and pharmaceuticals and as a solvent in the manufacture of butyl rubber. sigmaaldrich.comchembk.comsigmaaldrich.com

While its primary role is methylation, chloromethane can also be used as a chlorinating agent. sigmaaldrich.com For instance, the chlorination of methane (B114726) with chlorine can produce chloromethane, but this process can be continued to yield more highly chlorinated compounds like dichloromethane (B109758), chloroform (B151607), and carbon tetrachloride, with chloromethane acting as an intermediate feedstock. sigmaaldrich.comnih.govscbt.com

Application AreaRole of ChloromethaneKey Products SynthesizedReferences
SiliconesMethylating AgentDimethyldichlorosilane, Trimethylsilyl chloride, Methyltrichlorosilane sigmaaldrich.comqu.edu.qawikipedia.org
Cellulose EthersMethylating AgentMethylcellulose sigmaaldrich.com
Water TreatmentIntermediateQuaternary ammonium compounds (flocculants) sigmaaldrich.com
Agrochemicals & PharmaceuticalsIntermediate / Methylating AgentVarious active ingredients chembk.comsigmaaldrich.com
Rubber ProductionSolventButyl rubber sigmaaldrich.comsigmaaldrich.com
Chemical SynthesisChlorinating Agent / IntermediateDichloromethane, Chloroform, Carbon Tetrachloride sigmaaldrich.comnih.gov

Versatile Applications of 3-(Trifluoromethyl)aniline (B124266) in Fine Chemical Synthesis

3-(Trifluoromethyl)aniline, also known as 3-aminobenzotrifluoride, is a colorless liquid organic compound with the formula CF₃C₆H₄NH₂. wikipedia.orggtilaboratorysupplies.com It is a highly valuable intermediate in the synthesis of fine chemicals, primarily because it allows for the introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring. nih.gov The -CF₃ group is prized in medicinal and materials chemistry for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, which can dramatically influence the biological activity and physical properties of the final product. nih.govganeshremedies.com

The unique properties conferred by the trifluoromethyl group make 3-(trifluoromethyl)aniline a critical building block in the pharmaceutical and agrochemical industries. youtube.com Its derivatives are central to the structure of numerous active ingredients. youtube.comresearchgate.net The presence of the -CF₃ group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, improve its binding affinity to target proteins, and increase its ability to cross cell membranes (lipophilicity). nih.gov

In pharmaceuticals, 3-(trifluoromethyl)aniline is a precursor for a range of drugs. youtube.com Examples include the prostaglandin (B15479496) analogue travoprost, used to treat glaucoma, and the anti-androgen drug bicalutamide, used in the treatment of prostate cancer. ganeshremedies.comyoutube.com It is also used to synthesize the analgesic niflumic acid and the anthelmintic ticarbodine. youtube.com The related compound 2-methyl-3-(trifluoromethyl)aniline (B1301044) is a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) flunixin. capitalresin.com

In the agricultural sector, 3-(trifluoromethyl)aniline is used to produce essential crop protection products. youtube.com It is a key component in the synthesis of herbicides such as fluometuron (B1672900), used for weed control in cotton crops, and fluochloridone. youtube.com

Product NameClassApplicationReferences
TravoprostPharmaceuticalGlaucoma Treatment ganeshremedies.comyoutube.com
BicalutamidePharmaceuticalProstate Cancer Treatment youtube.com
FlunixinPharmaceutical (Veterinary)Analgesic, Anti-inflammatory capitalresin.com
Niflumic AcidPharmaceuticalAnalgesic youtube.com
TicarbodinePharmaceuticalAnthelmintic (worm infection treatment) youtube.com
FluometuronAgrochemicalHerbicide youtube.com
FluochloridoneAgrochemicalHerbicide youtube.com

3-(Trifluoromethyl)aniline serves as an important precursor in the synthesis of high-performance dyes, particularly azo dyes. chembk.comgtilaboratorysupplies.com Azo dyes, which contain the characteristic –N=N– functional group, constitute the largest class of synthetic colorants used in the textile, leather, and printing industries. wikipedia.org The synthesis typically involves a two-step process: diazotization followed by coupling. sigmaaldrich.comnih.gov In the first step, the primary aromatic amine of 3-(trifluoromethyl)aniline is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. sigmaaldrich.comnih.gov This reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the final colored azo dye. sigmaaldrich.com

The incorporation of the trifluoromethyl group into the dye structure imparts several desirable properties. The C-F bond is one of the strongest in organic chemistry, which contributes to the high thermal and chemical stability of the resulting dye molecule. bldpharm.com This enhanced stability often translates to improved light-fastness, meaning the dye is more resistant to fading upon exposure to light, and better wash-fastness, ensuring color durability during laundering. Furthermore, the electron-withdrawing nature of the -CF₃ group can modify the electronic properties of the chromophore (the color-responsible part of the molecule), influencing the dye's absorption spectrum and thus its color and brightness. nih.gov

Integration of Fluorinated Aniline Derivatives into Novel Materials

The same properties that make fluorinated anilines valuable in pharmaceuticals and dyes also make them excellent candidates for incorporation into advanced polymers and specialty materials. By using monomers like 3-(trifluoromethyl)aniline, chemists can design materials with precisely tailored characteristics.

Fluorinated aniline derivatives are used as monomers to create novel polymers with unique functionalities. Research has demonstrated the direct copolymerization of 3-(trifluoromethyl)aniline with aniline to produce poly(aniline-co-3-trifluoromethyl aniline). qu.edu.qabldpharm.com This material, which combines the conductive properties of polyaniline with the features imparted by the trifluoromethyl group, has been investigated for applications such as humidity sensors. qu.edu.qabldpharm.com

In another advanced application, 3-(trifluoromethyl)aniline is used as a starting material to synthesize complex bisphenol monomers. These monomers are then polymerized to create novel poly(aryl ether ketones) (PEK-Ins), a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength. Similarly, related compounds like 4-fluoro-3-(trifluoromethyl)aniline (B1329471) have been used to synthesize well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide), demonstrating the versatility of this chemical family in creating complex polymer architectures. sigmaaldrich.com These examples show how fluorinated anilines act as building blocks for materials designed for demanding electronic, aerospace, and industrial applications.

Thermal Stability and Chemical Resistance: The exceptional strength of the carbon-fluorine bond (C-F) is a primary contributor to the high thermal stability and chemical inertness of fluorinated polymers. bldpharm.com Polymers containing the -CF₃ group, such as the poly(aniline-co-3-trifluoromethyl aniline) copolymer and trifluoromethylated poly(aryl ether ketones), exhibit enhanced resistance to heat and chemical attack compared to their non-fluorinated counterparts. bldpharm.com Fluoropolymers are generally stable in almost all chemical environments and are only attacked by aggressive agents like molten alkali metals.

Electrical and Dielectric Properties: The trifluoromethyl group is strongly electron-withdrawing and can alter the electronic landscape of a polymer. In the case of poly(aniline-co-3-trifluoromethyl aniline), the steric bulk and electronic effects of the -CF₃ group were found to decrease electrical conductivity compared to pure polyaniline. qu.edu.qabldpharm.com This property, along with a low dielectric constant and low moisture uptake, is beneficial for creating materials for electronic applications, including sensors and dielectrics for microelectronics. bldpharm.com

Optical Behavior: The -CF₃ group can influence a material's optical properties by altering its electronic energy levels. In one study comparing a trifluoromethylated polymer donor for solar cells with its methylated version, the -CF₃ group was shown to lower the HOMO energy level and increase the material's light absorption coefficient. This demonstrates that trifluoromethyl substitution can be a powerful tool for tuning the optical and electronic behavior of materials for optoelectronic devices like polymer solar cells and LEDs.

Material PropertyInfluence of Trifluoromethyl (-CF₃) GroupUnderlying ReasonReferences
Thermal StabilityIncreasedHigh bond energy of the C-F bond bldpharm.com
Chemical ResistanceIncreasedInertness and strength of the C-F bond bldpharm.com
Electrical ConductivityDecreased (in polyaniline copolymers)Steric hindrance and electron-withdrawing effects qu.edu.qabldpharm.com
Dielectric ConstantLoweredLow polarizability of the C-F bond bldpharm.com
Lipophilicity / HydrophobicityIncreasedHydrophobic nature of the fluorine atoms nih.gov
Optical AbsorptionModified / IncreasedAlteration of electronic energy levels (e.g., HOMO/LUMO)

Crystal Engineering of Fluorinated Aromatic Compounds

The strategic placement of fluorine atoms and trifluoromethyl groups on aromatic rings is a cornerstone of modern crystal engineering. This approach allows for the fine-tuning of intermolecular interactions, which in turn dictates the supramolecular architecture and, consequently, the material's bulk properties. The compound 3-(trifluoromethyl)aniline serves as a valuable model for understanding how the potent electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capability of the amine group guide the assembly of molecules in the solid state. While the specific co-crystal of chloromethane and 3-(trifluoromethyl)aniline is not extensively documented in publicly available research, the principles of crystal engineering allow for a detailed projection of its structural characteristics based on studies of analogous fluorinated aromatic compounds.

The introduction of a trifluoromethyl (-CF3) group into an aromatic system significantly alters its electronic and steric properties. This group's strong inductive effect modifies the hydrogen-bonding potential of nearby functional groups and introduces the possibility of weak C-H···F hydrogen bonds and halogen···halogen interactions. In the context of 3-(trifluoromethyl)aniline, the amine (–NH2) group provides primary hydrogen bond donors, while the fluorine atoms of the –CF3 group and the aromatic ring itself can act as acceptors.

Research on related fluorinated anilines has demonstrated that fluorine can participate in hydrogen bonding, often with a characteristic non-linear geometry. researchgate.net The presence of a –CF3 group can also influence the formation of other noncovalent interactions, such as π-π stacking and halogen bonds, which are crucial in the rational design of crystal structures. researchgate.netacs.org For instance, studies on 9-trifluoromethylxanthenediols have shown how the –CF3 group plays a significant role in their molecular conformation and intermolecular interactions within the crystal lattice. acs.org

In a hypothetical co-crystal with chloromethane, several key intermolecular interactions would be anticipated to govern the crystal packing. The primary interaction would likely be N-H···Cl hydrogen bonds between the amine group of the 3-(trifluoromethyl)aniline and the chlorine atom of chloromethane. Additionally, weaker C-H···F interactions involving the methyl hydrogens of chloromethane and the fluorine atoms of the trifluoromethyl group are plausible. The interplay between these interactions would lead to a specific three-dimensional supramolecular assembly.

The expected geometric parameters for these interactions can be inferred from studies of similar molecular systems. For example, research on 4-anilino-5-fluoroquinazolines has provided detailed characterization of intramolecular N-H···F hydrogen bonds, with H···F distances around 2.0 Å and N-H···F angles of approximately 138°. researchgate.netnih.govucla.edu While these are intramolecular interactions, they provide a valuable reference for the plausible geometries of intermolecular N-H···F and C-H···F bonds.

The following interactive data table summarizes the predicted and observed intermolecular interactions and their typical geometric parameters in fluorinated aromatic compounds, which would be relevant for the "chloromethane;3-(trifluoromethyl)aniline" system.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Reference
Hydrogen BondN-HCl2.2 - 2.5> 150General Observation
Hydrogen BondN-HF~2.0 (intramolecular)~138 (intramolecular) researchgate.netnih.govucla.edu
Hydrogen BondC-HF2.4 - 2.8> 120 researchgate.net
Halogen BondC-BrN~3.04~169 ucla.edu
π-π StackingAromatic RingAromatic Ring3.3 - 3.8N/A researchgate.net

Detailed Research Findings:

A comprehensive analysis of the crystal structures of various halogen-substituted anilines reveals that fluorine substitution significantly enhances the propensity of the amine group to form strong N-H···N hydrogen bonds. researchgate.net Furthermore, the fluorine atoms themselves can act as competitive hydrogen and halogen bond acceptors, increasing the likelihood of halogen-halogen contacts. researchgate.net This suggests that in a co-crystal of 3-(trifluoromethyl)aniline and chloromethane, the fluorine atoms would be actively involved in directing the crystal packing through weak interactions.

Studies utilizing photoredox catalysis for the trifluoromethylation of arenes have underscored the importance of understanding the electronic landscape of these molecules. nih.gov The introduction of a CF3 group can block metabolic oxidation, a principle that relies on the specific spatial arrangement and intermolecular interactions of the group within a biological system. nih.gov

The synthesis and analysis of 9-trifluoromethylxanthenediols have further illuminated the role of the CF3 group in defining supramolecular motifs. acs.org The convex shape of the xanthene backbone, combined with the steric and electronic influence of the trifluoromethyl group, leads to distinct crystal packing arrangements, often involving layered structures. acs.org This highlights the structure-directing capability of the trifluoromethyl group, which would be a dominant factor in the crystal engineering of a "this compound" co-crystal.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

The formation of C-N bonds through the reaction of aryl amines and alkyl halides is a cornerstone of organic synthesis, traditionally accomplished under harsh conditions. Modern research is intensely focused on developing sophisticated catalytic systems that offer high selectivity and operate under sustainable, milder conditions.

Transition-metal catalysis, particularly with palladium and copper, remains a principal area of investigation. For reactions involving electron-deficient anilines like 3-(trifluoromethyl)aniline (B124266), catalyst design is critical. The development of specialized ligands for palladium catalysts has been a key factor in advancing these reactions. mit.edu For instance, biaryl phosphine ligands have been rationally designed through kinetic analysis to improve catalytic efficiency for a wide range of (hetero)aryl chlorides and bromides under mild conditions. mit.edu

Recent progress has also centered on making these processes more sustainable. This includes developing catalysts that function in environmentally benign solvents, such as water, and operate at lower temperatures. researchgate.net A significant challenge in C-N coupling reactions is the typical requirement for strong bases, which can be incompatible with sensitive functional groups. A notable advancement is the use of weaker bases like potassium phenoxide (KOPh), which has been successfully employed in the palladium-catalyzed coupling of fluoroalkylamines, demonstrating high yields and tolerance for various functional groups. researchgate.net Furthermore, copper-based catalytic systems are being explored as a more economical and sustainable alternative to palladium for C-N cross-coupling reactions. researchgate.net

Future work in this area will likely focus on catalysts that offer even greater substrate scope, lower catalyst loadings, and the ability to perform enantioselective transformations, further enhancing the efficiency and sustainability of synthesizing complex molecules derived from chloromethane (B1201357) and 3-(trifluoromethyl)aniline.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical synthesis by shifting the paradigm from trial-and-error experimentation to data-driven discovery. uvic.ca These technologies are particularly valuable for optimizing complex multi-variable reactions, such as the catalytic N-alkylation of 3-(trifluoromethyl)aniline.

One powerful approach is "active learning," where an ML algorithm suggests a small number of experiments to perform, learns from the results, and then proposes the next set of experiments in an iterative cycle. This method can rapidly identify optimal reaction conditions with minimal experimental effort, significantly accelerating the development process. blazingprojects.com Such tools can be executed on standard computers with very limited initial data, making them accessible for widespread use. blazingprojects.com

The table below illustrates the types of reaction parameters that can be optimized using ML algorithms.

ParameterDescriptionRole in Optimization
Catalyst/Precursor The transition metal and its initial form (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂).ML models can predict the most effective catalyst for specific substrate pairings.
Ligand Organic molecule bound to the metal center that modulates its reactivity (e.g., phosphines, N-heterocyclic carbenes).AI can help select the optimal ligand from a large library to enhance yield and selectivity.
Solvent The medium in which the reaction is conducted (e.g., toluene, dioxane, water).Algorithms can predict solvent effects on reaction rates and catalyst stability.
Base A reagent used to facilitate key steps in the catalytic cycle, such as deprotonation.ML can identify the ideal base strength and type to avoid substrate decomposition while promoting the reaction.
Temperature The reaction temperature, which affects reaction rate and selectivity.AI can determine the optimal temperature profile to maximize product formation and minimize byproduct generation.
Concentration The molarity of reactants and catalysts.Machine learning models can fine-tune concentrations to achieve the desired reaction kinetics and yield.

As AI technologies continue to advance, their role in designing and optimizing synthetic routes will become increasingly indispensable, leading to more efficient, sustainable, and innovative chemical manufacturing. uvic.ca

In-Depth Mechanistic Studies of Challenging Carbon-Halogen Bond Transformations

Understanding the precise mechanism by which the carbon-chlorine (C-Cl) bond in chloromethane is cleaved is fundamental to designing more efficient catalysts for its reaction with 3-(trifluoromethyl)aniline. The activation of this strong, typically unreactive bond is often the rate-limiting step in catalytic cycles.

In transition metal-catalyzed reactions, the primary mechanism for C-Cl bond activation is oxidative addition, where the metal center inserts itself into the C-Cl bond. chemrxiv.org This process has been studied extensively for palladium-based systems, which are common in C-N coupling reactions like the Buchwald-Hartwig amination. uvic.cachemeurope.comchemrxiv.org Computational studies, using methods like Density Functional Theory (DFT), have been employed to model the energetics of this step. These studies reveal that the energy barrier for oxidative addition decreases significantly when moving from C-F to C-Cl, C-Br, and C-I bonds, which is attributed to the weaker bond strength of the heavier halogens. researchgate.net

Recent research has also explored alternative, catalyst-free activation modes. One emerging area is the use of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. researchgate.net Photochemical activation of halogen-bonding complexes can lead to the formation of carbon-centered radicals, providing a novel pathway for C-halogen bond cleavage under mild conditions. researchgate.net

Activation MechanismDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition A metal center (e.g., Pd(0)) inserts into the C-X bond, increasing its oxidation state (e.g., to Pd(II)).Organometallic complex (e.g., L-Pd(CH₃)-Cl).Metal identity, ligand sterics and electronics, halogen type (I > Br > Cl).
Halogen Bonding A Lewis base donates electron density to the electrophilic region of the halogen atom in the C-X bond, weakening it.Halogen-bond complex.Solvent polarity, strength of the Lewis base (halogen-bond donor).
Photochemical Activation Light energy is used to excite a molecule, leading to homolytic cleavage of the C-X bond.Carbon-centered radicals (•CH₃) and halogen radicals (•Cl).Wavelength of light, presence of a photosensitizer.

Future research will continue to combine experimental kinetics, computational modeling, and advanced spectroscopy to unravel the complex mechanistic details of these transformations, paving the way for the next generation of highly efficient catalysts.

Rational Design of New Fluorinated Motifs for Targeted Chemical Synthesis

The 3-(trifluoromethyl)aniline molecule is more than just a reactant; it is a valuable building block for the rational design of new chemical entities with tailored properties. The trifluoromethyl (-CF₃) group is a privileged motif in medicinal chemistry, often used as a bioisostere for a methyl group or other functionalities. orgsyn.org Its unique electronic properties and small size allow it to significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netorgsyn.org

Rational design involves the strategic incorporation of fluorinated motifs, like the trifluoromethylphenyl group, into larger molecular architectures to achieve a desired function. For example, in drug discovery, replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic oxidation at that site, thereby increasing the drug's half-life in the body. orgsyn.org This strategy has been widely exploited to improve the potency and pharmacokinetic profiles of numerous drugs. researchgate.net

The development of synthetic methods that allow for the precise and efficient incorporation of the 3-(trifluoromethyl)aniline core into diverse molecular scaffolds is a key research objective. This includes leveraging the C-N coupling reactions discussed previously to attach this moiety to various molecular backbones. Researchers are actively exploring new ways to construct novel biomaterials and pharmaceuticals by using fluorinated amino acids and peptide building blocks, where the degree of fluorination can be used to control properties like protein folding and biological activity. mit.edu

Fluorinated MotifCommon Starting MaterialKey Properties ConferredExample Application Area
Trifluoromethyl (-CF₃) 3-(Trifluoromethyl)anilineIncreased metabolic stability, enhanced lipophilicity, altered electronic properties.Medicinal Chemistry (e.g., enzyme inhibitors, receptor agonists).
Fluoromethyl (-CH₂F) Fluorinated building blocksCan act as a bioisostere for a hydroxyl group, participates in hydrogen bonding.Drug Design.
Difluoromethyl (-CHF₂) Various fluorinated precursorsIntermediate properties between -CH₃ and -CF₃; can act as a lipophilic hydrogen bond donor.Agrochemicals, Pharmaceuticals.
Pentafluorophenyl (-C₆F₅) HexafluorobenzeneChemically robust, participates in unique non-covalent interactions (π-π stacking).Materials Science (e.g., organic electronics).

The continued exploration of fluorine chemistry and the rational design of new fluorinated motifs will undoubtedly lead to the discovery of novel molecules with enhanced performance for a wide range of applications.

Advanced In-Situ Characterization for Real-Time Mechanistic Insights in Complex Systems

To truly understand and optimize complex catalytic systems, researchers are increasingly turning to advanced characterization techniques that can monitor reactions as they happen (in situ or operando). These methods provide a real-time window into the reaction vessel, allowing for the direct observation of transient intermediates, catalyst resting states, and reaction kinetics. youtube.comyoutube.com

For C-N coupling reactions like the Buchwald-Hartwig amination, several powerful techniques are being employed. Electrospray Ionization Mass Spectrometry (ESI-MS) , particularly with pressurized sample infusion, is highly sensitive and can detect fleeting catalytic intermediates that are present at very low concentrations. uvic.ca This method has been used to monitor each individual step of the catalytic cycle in real-time, providing invaluable data on the relative rates of each step. uvic.ca

Online High-Performance Liquid Chromatography (HPLC) provides another avenue for real-time analysis. Automated sampling platforms can be integrated with HPLC systems to generate precise concentration-versus-time profiles for reactants, products, and intermediates, which is essential for detailed kinetic analysis and mechanistic elucidation. chemrxiv.org

Operando spectroscopy , including Raman and infrared (IR) spectroscopy, offers the ability to probe the molecular structures of species directly within the reaction mixture. youtube.com For example, in situ Surface-Enhanced Raman Scattering (SERS) has been demonstrated for monitoring palladium-catalyzed cross-coupling reactions at the single-particle level. nih.gov Combining techniques, such as simultaneous X-ray absorption spectroscopy and IR spectroscopy, allows researchers to correlate changes in the metal's electronic structure and coordination environment with the transformation of organic substrates. youtube.com

These advanced in situ methods are crucial for moving beyond static pictures of reaction mechanisms. By providing dynamic, real-time information, they enable a deeper understanding of catalyst behavior and deactivation pathways, which is critical for the rational design of more robust and efficient catalytic systems. oaepublish.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.